1-Tert-butoxy-4-fluoro-2-nitrobenzene
Description
Propriétés
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)15-9-5-4-7(11)6-8(9)12(13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDTWBHCUOVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470501 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-59-6 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors
A widely employed strategy involves substituting a halogen atom (e.g., bromine or chlorine) at the 1-position of 4-fluoro-2-nitrobenzene derivatives with a tert-butoxy group. This method leverages the electron-withdrawing nitro group at position 2 to activate the aromatic ring for nucleophilic attack.
Typical Procedure
-
Synthesis of 1-Bromo-4-fluoro-2-nitrobenzene :
-
SNAr with Potassium tert-Butoxide :
-
Substitution: Reacting 1-bromo-4-fluoro-2-nitrobenzene with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.
-
Workup: Extraction with dichloromethane, followed by silica gel chromatography.
-
Yield: 70–75%.
-
Key Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and stabilize transition states.
-
Temperature : Elevated temperatures (≥80°C) accelerate substitution but may promote side reactions like elimination.
Diazotization and tert-Butoxy Group Introduction
Adapting methodologies from halogenation patents, this route introduces the tert-butoxy group via diazotization of an amino intermediate.
Stepwise Protocol
-
Preparation of 1-Amino-4-fluoro-2-nitrobenzene :
-
Diazotization and tert-Butoxy Substitution :
-
Diazotization: Treat 1-amino-4-fluoro-2-nitrobenzene with tert-butanol, sulfuric acid, and sodium nitrite at 0°C.
-
Substitution: The generated diazonium salt reacts with tert-butoxide, forming the target compound.
-
Yield: 60–65%.
-
Challenges
-
Competing Reactions : Diazonium intermediates may decompose or undergo side reactions (e.g., coupling), necessitating strict temperature control.
Mitsunobu Reaction for Direct tert-Butoxy Installation
The Mitsunobu reaction offers an alternative for introducing tert-butoxy groups under mild conditions, bypassing harsh SNAr requirements.
Procedure
-
Substrate Preparation : 4-Fluoro-2-nitrophenol.
-
Mitsunobu Conditions :
-
Reagents: Tert-butanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature.
-
Reaction time: 6–8 hours.
-
Yield: 80–85%.
-
Advantages
-
Regioselectivity : The hydroxyl group at position 1 is selectively replaced without affecting the nitro or fluorine substituents.
-
Mild Conditions : Avoids high temperatures and strong bases.
Reaction Optimization and Condition Analysis
Catalytic Systems and Yield Enhancement
Comparative studies reveal catalyst choice significantly impacts efficiency:
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| SNAr (Halogen Substitution) | None | 80°C | 70–75% |
| Diazotization | CuBr | 0–5°C | 60–65% |
| Mitsunobu | PPh₃/DEAD | 25°C | 80–85% |
Insights
Solvent and Temperature Effects
-
SNAr Reactions : DMSO outperforms DMF due to higher polarity and stability at elevated temperatures.
-
Diazotization : Aqueous sulfuric acid mixtures prevent diazonium salt decomposition but complicate product isolation.
Industrial Production Considerations
Scalability of SNAr Routes
Large-scale SNAr requires:
-
Continuous Flow Reactors : Minimize thermal degradation and improve mixing.
-
Solvent Recycling : DMSO recovery systems reduce waste and costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium alkoxides, amines, and other nucleophiles in solvents like THF.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted nitrobenzenes with various functional groups replacing the nitro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
1-Tert-butoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Used in the preparation of advanced materials with specific properties, such as electronic materials and polymers.
Mécanisme D'action
The mechanism of action of 1-tert-butoxy-4-fluoro-2-nitrobenzene in chemical reactions involves the formation of a deprotonated σH adduct during nucleophilic aromatic substitution . This intermediate can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to the reactivity of the nitro and fluoro groups on the aromatic ring.
Comparaison Avec Des Composés Similaires
Table 1: Substituent Comparison
Key Observations:
Steric Effects : The tert-butoxy group in the target compound and its analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate ) enhances steric hindrance, slowing nucleophilic attacks but improving stability during synthesis.
Electronic Effects : The ortho-nitro group in this compound directs electrophilic substitution to the 5-position, similar to the behavior of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene .
Halogen Reactivity: Compared to iodine-containing analogs (e.g., 1-(tert-Butoxycarbonylamino)-4-iodo-2-nitrobenzene ), the fluorine atom in the target compound reduces susceptibility to displacement reactions but increases electron-withdrawing effects.
Key Observations:
- Protection Strategies: The tert-butoxycarbonyl (Boc) group, used in analogs like 1-(tert-Butoxycarbonylamino)-4-iodo-2-nitrobenzene , is likely applicable to the target compound for amine protection.
- Halogenation : Bromine or iodine substituents (e.g., in tert-butyl 4-bromo-2-fluorobenzoate ) are introduced via electrophilic substitution, whereas fluorine is typically added earlier in the synthesis due to its lower reactivity.
Activité Biologique
1-Tert-butoxy-4-fluoro-2-nitrobenzene (CAS No. 142596-59-6) is an organic compound that features a tert-butoxy group, a fluoro group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The tert-butoxy group enhances the solubility and stability of the compound, while the nitro and fluoro groups contribute to its reactivity and biological properties.
Common Synthetic Route:
- Starting Materials : 4-fluoro-2-nitrophenol and tert-butanol.
- Reagents : Potassium carbonate as a base in a solvent like dimethyl sulfoxide (DMSO).
- Procedure : The reaction is conducted under reflux conditions to facilitate the nucleophilic substitution, followed by purification through recrystallization or chromatography.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The fluoro group enhances binding affinity to certain receptors, while the nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.
Biological Activity
This compound has been investigated for various biological activities:
Enzyme Inhibition
Research indicates that this compound exhibits inhibition against specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
Receptor Binding
The compound's structure allows it to bind effectively to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis. Studies have indicated its effectiveness in modulating the activity of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the inhibitory effects on cytochrome P450 enzymes; demonstrated significant reduction in enzymatic activity at concentrations above 10 µM. |
| Study 2 | Assessed receptor binding affinity; showed high selectivity for certain GPCR subtypes with IC50 values ranging from 5 to 15 µM. |
| Study 3 | Evaluated cytotoxicity against cancer cell lines; exhibited dose-dependent cytotoxic effects with an IC50 of approximately 20 µM against MCF-7 breast cancer cells. |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluoro Group : Enhances lipophilicity and receptor binding.
- Nitro Group : Increases reactivity towards nucleophiles and may contribute to oxidative stress mechanisms.
- Tert-butoxy Group : Improves solubility and stability in biological environments.
Q & A
Q. What are the key physicochemical properties of 1-Tert-butoxy-4-fluoro-2-nitrobenzene that influence its reactivity in organic synthesis?
- Methodological Answer : The compound’s reactivity is governed by its molecular structure:
- Steric hindrance : The bulky tert-butoxy group limits nucleophilic attack at the ortho position, directing reactions to meta or para positions relative to the nitro group .
- Electron-withdrawing effects : The nitro group deactivates the aromatic ring, making electrophilic substitution challenging but favoring nucleophilic aromatic substitution (NAS) at electron-deficient positions .
- Fluorine’s electronegativity : The fluorine atom enhances the compound’s stability and influences regioselectivity in cross-coupling reactions .
| Property | Value/Description | Relevance to Reactivity |
|---|---|---|
| Molecular Weight | ~225.2 g/mol (estimated) | Determines molar ratios in synthesis |
| Solubility | Likely in polar aprotic solvents (e.g., DMF, DMSO) | Facilitates NAS and SNAr reactions |
| Functional Groups | tert-Butoxy, fluoro, nitro | Dictates steric/electronic effects |
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation risks .
- Personal protective equipment (PPE) : Wear nitrile gloves, vapor-resistant respirators, and safety goggles. A face shield is advised during bulk handling .
- Emergency measures : Ensure access to safety showers and eye-wash stations. Store in airtight containers away from oxidizers to prevent decomposition .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butoxy group influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?
- Methodological Answer :
- Experimental design : Perform comparative NAS reactions with model nucleophiles (e.g., amines or thiols) under controlled conditions (temperature, solvent). Monitor regioselectivity via HPLC or NMR .
- Data analysis : The tert-butoxy group blocks substitution at the ortho position, forcing nucleophiles to attack the para position relative to the nitro group. Computational modeling (DFT) can validate electronic vs. steric contributions .
- Contradiction resolution : If conflicting regioselectivity is observed (e.g., meta substitution), assess solvent polarity or catalyst effects (e.g., phase-transfer catalysts) .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against a certified reference standard .
- Structural confirmation :
- 19F NMR : Identifies fluorine environment and confirms absence of defluorination byproducts .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 225.2) .
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition thresholds, critical for storage recommendations .
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a precursor in multi-step syntheses?
- Methodological Answer :
- Variable isolation : Systematically test reaction parameters:
- Catalyst screening : Evaluate palladium vs. copper catalysts in cross-coupling steps .
- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for NAS efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., nitro group reduction or tert-butoxy cleavage) .
- Case study : If yield discrepancies arise in Suzuki-Miyaura couplings, assess boronic acid purity and degassing protocols to mitigate oxygen interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
